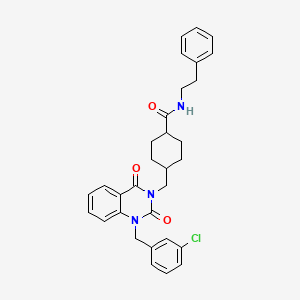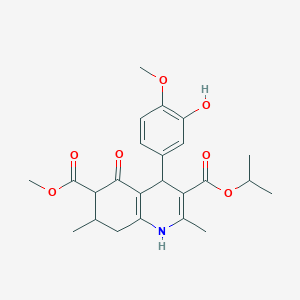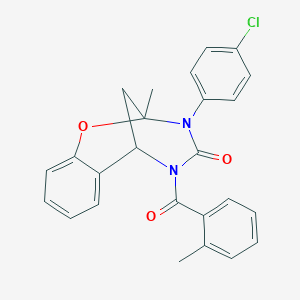![molecular formula C27H24F2N4O2 B11442324 4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11442324.png)
4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a dimethylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . The reaction conditions can vary, but the use of Selectfluor is crucial for the selective synthesis of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group and the dihydropyrimido[1,2-a]benzimidazole core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action are determined by the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share the difluoromethyl group and have similar synthetic routes.
4-fluoromethyl quinazolinones: These compounds are also synthesized using Selectfluor and have similar chemical properties.
Uniqueness
What sets 4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C27H24F2N4O2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H24F2N4O2/c1-15-12-13-19(16(2)14-15)31-25(34)23-17(3)30-27-32-20-9-5-6-10-21(20)33(27)24(23)18-8-4-7-11-22(18)35-26(28)29/h4-14,24,26H,1-3H3,(H,30,32)(H,31,34) |
InChI Key |
GZDOYIIQNSKNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5OC(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B11442242.png)
![Ethyl 2-(ethylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11442253.png)
![9-(4-ethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11442258.png)
![Dimethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11442265.png)
![N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide](/img/structure/B11442271.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11442283.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B11442293.png)




![N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B11442335.png)


